4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine
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Overview
Description
4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that contains a pyrazole ring, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the thiazole ring, and the final coupling of these rings with the pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, thioamides, and pyridine derivatives. The reaction conditions often involve heating under reflux, the use of polar solvents, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products.
Scientific Research Applications
4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound may find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological context. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, thiazole, and pyridine rings. Examples include:
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
The uniqueness of 4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13N5OS |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13N5OS/c1-19-7-10-9(6-15-18-10)11-8-20-13(16-11)17-12-4-2-3-5-14-12/h2-6,8H,7H2,1H3,(H,15,18)(H,14,16,17) |
InChI Key |
SRKWIOMXFXTZFK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=NN1)C2=CSC(=N2)NC3=CC=CC=N3 |
Origin of Product |
United States |
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